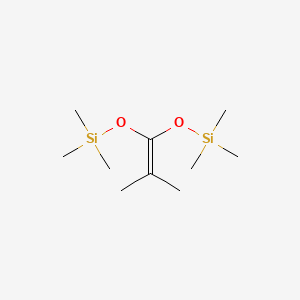
3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-(1-methylethylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-(1-methylethylidene)- is a silicon-containing organic compound. It is characterized by the presence of two silicon atoms and an isopropylidene group, making it a unique structure in the realm of organosilicon chemistry. This compound is known for its stability and versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-(1-methylethylidene)- typically involves the reaction of tetramethylsilane with an appropriate alkoxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the formation of silicon-oxygen bonds, which are crucial for the stability of the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-quality 3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-(1-methylethylidene)-.
化学反应分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: It can undergo nucleophilic substitution reactions, where the silicon atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the reaction conditions and reagents used.
科学研究应用
3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-(1-methylethylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets through the formation of silicon-oxygen and silicon-carbon bonds. These interactions are crucial for its stability and reactivity. The pathways involved include the formation of intermediate complexes that facilitate the desired chemical transformations.
相似化合物的比较
Similar Compounds
- 4-ethylidene-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane
- 2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane
Uniqueness
What sets 3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-(1-methylethylidene)- apart from similar compounds is its unique isopropylidene group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific applications where such characteristics are desired.
属性
CAS 编号 |
31469-25-7 |
|---|---|
分子式 |
C10H24O2Si2 |
分子量 |
232.47 g/mol |
IUPAC 名称 |
trimethyl-(2-methyl-1-trimethylsilyloxyprop-1-enoxy)silane |
InChI |
InChI=1S/C10H24O2Si2/c1-9(2)10(11-13(3,4)5)12-14(6,7)8/h1-8H3 |
InChI 键 |
RFPCAOZQZVOGEB-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(O[Si](C)(C)C)O[Si](C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















